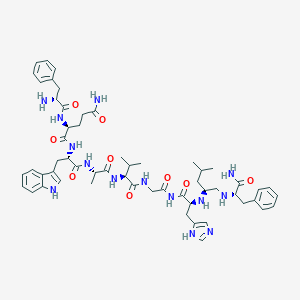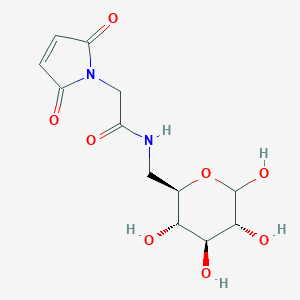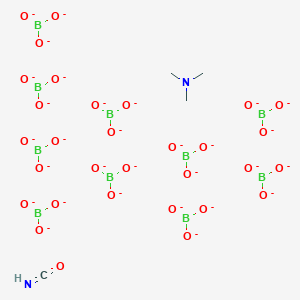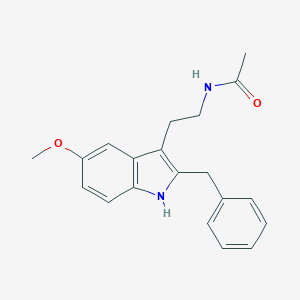
Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-, also known as BN(6-14), is a peptide fragment derived from the amphibian skin peptide bombesin. BN(6-14) has been found to have various biological activities, including the regulation of food intake, the stimulation of gastrointestinal motility, and the modulation of cardiovascular function.
Wirkmechanismus
Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) exerts its biological effects by binding to the bombesin receptor subtype 3 (BRS-3) and the neuromedin B receptor (NMBR). BRS-3 is predominantly expressed in the central nervous system and has been implicated in the regulation of food intake and energy homeostasis. NMBR is expressed in various tissues, including the gastrointestinal tract, and has been implicated in the modulation of gastrointestinal motility.
Biochemical and Physiological Effects
Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been found to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in rodents, suggesting its potential as an anti-obesity agent. Additionally, Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been found to stimulate gastrointestinal motility, increase pancreatic secretion, and modulate cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) in lab experiments include its well-defined structure, high potency, and specificity for BRS-3 and NMBR. However, the limitations of using Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) include its limited stability in solution and its susceptibility to degradation by proteases.
Zukünftige Richtungen
There are several future directions for the research on Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14). One direction is the investigation of its potential use in the treatment of obesity and related metabolic disorders. Another direction is the exploration of its potential use in the treatment of gastrointestinal disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) and to develop more stable analogs of the peptide.
Conclusion
In conclusion, Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) is a peptide fragment derived from the amphibian skin peptide bombesin. It has been found to have various biological activities, including the regulation of food intake, the stimulation of gastrointestinal motility, and the modulation of cardiovascular function. Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has potential therapeutic applications in the treatment of obesity, cancer, and gastrointestinal disorders. Further research is needed to fully understand the mechanisms underlying its biological effects and to develop more stable analogs of the peptide.
Synthesemethoden
The synthesis of Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the sequential addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. The choice of the synthesis method depends on the desired scale, purity, and yield of the peptide.
Wissenschaftliche Forschungsanwendungen
Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been extensively studied for its potential therapeutic applications. It has been shown to have anorectic effects, which could be useful in the treatment of obesity. Additionally, Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been found to have antitumor activity, suggesting its potential as an anticancer agent. Moreover, Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)-(6-14) has been investigated for its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome.
Eigenschaften
CAS-Nummer |
123769-98-2 |
|---|---|
Produktname |
Bombesin (6-14), D-phe(6)-leu(13)-psi(CH2NH)-phe(14)- |
Molekularformel |
C56H76N14O9 |
Molekulargewicht |
1089.3 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C56H76N14O9/c1-32(2)22-39(29-62-44(50(59)73)24-36-16-10-7-11-17-36)66-46(26-38-28-60-31-64-38)55(78)69-48(72)30-63-56(79)49(33(3)4)70-51(74)34(5)65-54(77)45(25-37-27-61-42-19-13-12-18-40(37)42)68-53(76)43(20-21-47(58)71)67-52(75)41(57)23-35-14-8-6-9-15-35/h6-19,27-28,31-34,39,41,43-46,49,61-62,66H,20-26,29-30,57H2,1-5H3,(H2,58,71)(H2,59,73)(H,60,64)(H,63,79)(H,65,77)(H,67,75)(H,68,76)(H,70,74)(H,69,72,78)/t34-,39-,41+,43-,44-,45-,46-,49-/m0/s1 |
InChI-Schlüssel |
SDORTRZDJZBYPG-SAQNLQCKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC=C5)N |
SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Kanonische SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Andere CAS-Nummern |
123769-98-2 |
Synonyme |
6-Phe-13-Leu-psi(CH2NH)-14-Phe-bombesin (6-14) bombesin (6-14), D-Phe(6)-Leu(13)-psi(CH2NH)-Phe(14)- bombesin (6-14), D-phenylalanyl(6)-leucyl(13)-psi(methyleneamino)-phenylalanyl(14)- RC 3100 RC-3100 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)




![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)




